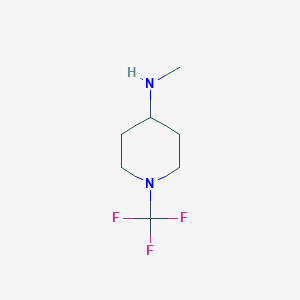
N-methyl-1-(trifluoromethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(trifluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(trifluoromethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a trifluoromethylating agent under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
N-methyl-1-(trifluoromethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine: Similar structure but with a pyridine ring instead of a piperidine ring.
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: Contains a benzyl group instead of a methyl group.
Uniqueness
N-methyl-1-(trifluoromethyl)piperidin-4-amine is unique due to its specific trifluoromethyl group attached to the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H13F3N2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
N-methyl-1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C7H13F3N2/c1-11-6-2-4-12(5-3-6)7(8,9)10/h6,11H,2-5H2,1H3 |
Clé InChI |
UPFXLTOCDIJKRH-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















